(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate
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Overview
Description
(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate is a chiral compound with the molecular formula C6H13NO2S It is a derivative of penicillamine, an amino acid known for its chelating properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate typically involves the esterification of (S)-2-amino-3-mercapto-3-methylbutanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving metal ion imbalance.
Industry: Utilized in the production of specialty chemicals and as a chelating agent in various processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-mercapto-3-methylbutanoate involves its interaction with metal ions and proteins. The thiol group can form strong bonds with metal ions, making it effective in chelation therapy. Additionally, the compound can modify proteins through the formation of disulfide bonds, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-mercaptopropanoic acid: Another thiol-containing amino acid derivative.
Penicillamine: The parent compound, known for its use in chelation therapy.
Cysteine: A naturally occurring amino acid with a thiol group.
Uniqueness
(S)-Methyl 2-amino-3-mercapto-3-methylbutanoate is unique due to its chiral nature and the presence of both an ester and a thiol group
Properties
IUPAC Name |
methyl 2-amino-3-methyl-3-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGPNLTDAUQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90128-96-4 |
Source
|
Record name | NSC401061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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